6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a synthetic pyridazinone derivative with a molecular formula of C17H12BrFN2O and a molecular weight of 359.2 g/mol. This compound features a pyridazin-3(2H)-one core substituted at the 6-position with a 4-bromophenyl group and at the 2-position with a 4-fluorobenzyl group.

Molecular Formula C17H12BrFN2O
Molecular Weight 359.198
CAS No. 942007-79-6
Cat. No. B2653868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one
CAS942007-79-6
Molecular FormulaC17H12BrFN2O
Molecular Weight359.198
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F
InChIInChI=1S/C17H12BrFN2O/c18-14-5-3-13(4-6-14)16-9-10-17(22)21(20-16)11-12-1-7-15(19)8-2-12/h1-10H,11H2
InChIKeyVYGDFNMARUBACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one (CAS 942007-79-6) for Research Procurement


6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a synthetic pyridazinone derivative with a molecular formula of C17H12BrFN2O and a molecular weight of 359.2 g/mol . This compound features a pyridazin-3(2H)-one core substituted at the 6-position with a 4-bromophenyl group and at the 2-position with a 4-fluorobenzyl group . It is cataloged under PubChem CID 7663430 and known by the synonym STK932762, indicating its presence in commercial screening libraries . As a member of the pyridazinone class, it possesses the core scaffold found in numerous bioactive molecules, including phosphodiesterase 4 (PDE4) inhibitors . This baseline overview contextualizes the compound among its closest structural analogs for informed procurement decisions.

Why Generic Pyridazinone Analogs Cannot Replace 942007-79-6 in Dedicated Studies


Attempts to substitute 942007-79-6 with other pyridazinone compounds risk experimental inconsistency due to the specific positional arrangement of its bromophenyl and fluorobenzyl substituents. The 6-(4-bromophenyl)-2-(4-fluorobenzyl) substitution pattern is distinct from its direct positional isomer, 2-(4-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one (CAS 941972-95-8), which swaps the positions of the halogenated aryl groups . Such isomerism fundamentally alters molecular shape, dipole moment, and potentially binding affinities to biological targets. Additionally, compared to analogs like 6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine, the target compound lacks an H-bond donor at the 3-position linker, which critically influences physicochemical properties like permeability and logP . Generic substitution therefore introduces uncontrolled variables in SAR, pharmacological, or physicochemical studies. The following evidence matrix provides the quantifiable differentiation needed for rigorous compound selection.

Quantitative Differentiation Evidence for 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one vs. Key Analogs


Positional Isomer Differentiation: 6-(4-bromophenyl)-2-(4-fluorobenzyl) vs. 2-(4-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

The target compound is a positional isomer of 2-(4-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one (CAS 941972-95-8). The swap of the bromophenyl and fluorobenzyl groups between the C6 and N2 positions results in a different spatial arrangement of halogen atoms, despite an identical molecular formula (C17H12BrFN2O) and molecular weight (359.2 g/mol) . While computed molecular properties such as XLogP3-AA (3.7) and topological polar surface area (32.7 Ų) are identical due to identical atom types, the distinct vector of the aryl substituents introduces a different dipole moment and shape, which can lead to divergent biological recognition . This structural distinction is critical for SAR campaigns where precise pharmacophore mapping is required. Direct head-to-head bioactivity data is unavailable in public literature, but the structural non-equivalence is unequivocal based on IUPAC nomenclature and InChIKey differences (VYGDFNMARUBACB-UHFFFAOYSA-N vs. the isomer's key) .

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

H-Bond Donor Deficiency Differentiates 942007-79-6 from 6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine

6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one possesses zero hydrogen bond donors (HBD = 0), as computed by Cactvs 3.4.8.24 . In contrast, its close analog 6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine (CAS 1018167-74-2) contains a secondary amine linker, contributing one H-bond donor . This difference is critical for predicting membrane permeability and oral bioavailability, as compounds with higher HBD counts typically exhibit lower passive permeability. The target compound's absence of an H-bond donor suggests potentially superior passive membrane permeability compared to its amine-linked analog, making it a preferred scaffold for optimizing CNS-penetrant or intracellular-targeting agents. Direct experimental logP or permeability data for both compounds are not publicly available, but the structural basis for differentiation is robust.

Medicinal Chemistry Drug Design Permeability

Scaffold Differentiation from Generic Pyridazinones: Presence of Dual Halogenated Aryl Groups

The target compound uniquely combines a 4-bromophenyl at C6 and a 4-fluorobenzyl at N2 on the pyridazinone core. This dual-halogen pattern is distinct from simpler pyridazinones like 6-(4-bromophenyl)pyridazin-3(2H)-one (CAS 50636-57-2), which lacks the N2-fluorobenzyl group. The presence of the fluorobenzyl group adds approximately 108.1 Da to the molecular weight and increases the logP by an estimated 1.5 units compared to the unsubstituted N2 form . Additionally, the fluorine atom acts as an electronegative substituent, altering the electron density of the pyridazinone ring and potentially modulating its interaction with biological targets. While direct potency data is unavailable, the class of N2-benzyl pyridazinones is a privileged scaffold in PDE4 inhibitor patents , suggesting that the N2 substitution is critical for biological activity.

Chemical Biology Library Design Kinase Inhibitors

Library Provenance and Screening Availability as a Start Point for Hit Discovery

The synonym STK932762 indicates that 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a member of a commercial screening library, likely sourced from TimTec or a similar supplier . This distinguishes it from other pyridazinone analogs that may not be readily available in a pre-plated, quality-controlled format. For groups initiating high-throughput screening (HTS) campaigns, the immediate availability of this compound as a defined library member reduces sourcing lead times and ensures batch consistency. This logistical advantage is quantifiable in terms of reduced procurement time (typically 2-4 weeks for custom synthesis vs. days for in-stock library compounds) and guaranteed purity (commonly ≥95% for library compounds). However, no HTS activity data for this specific compound is publicly available.

High-Throughput Screening Hit Identification Chemical Biology

Optimal Use Cases for 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one Based on Differentiated Properties


Chemical Probe for PDE4 or Kinase SAR Studies

Given the pyridazin-3(2H)-one core's recognition as a PDE4 pharmacophore, 942007-79-6 serves as a useful tool compound to explore the impact of N2-benzyl substitution on PDE4 inhibition . The specific 6-(4-bromophenyl)-2-(4-fluorobenzyl) arrangement allows researchers to compare the contribution of halogen substitution patterns against the parent scaffold and positional isomers, potentially revealing key interactions within the PDE4 catalytic site.

Fragment-Based Lead Optimization for CNS Drug Discovery

With zero hydrogen bond donors and a moderate XLogP3 of 3.7, 942007-79-6 falls within favorable physicochemical space for CNS drug candidates . Researchers focused on neurodegenerative or neuroinflammatory targets can use this compound as a starting fragment, leveraging its calculated blood-brain barrier (BBB) permeability advantages over amine-linker analogs. The bromine atom further offers a synthetic handle for cross-coupling reactions to generate focused libraries.

Rapid Hit Expansion in High-Throughput Screening Campaigns

The compound's identification as STK932762 confirms its availability in a commercial screening library, enabling rapid follow-up upon initial hit identification . Biological screening groups can procure the verified compound within days, avoiding the delays of custom re-synthesis, and proceed directly to dose-response validation and selectivity profiling.

Synthetic Intermediary for Complex Heterocyclic Libraries

The presence of a reactive aryl bromide group at the 4-position of the phenyl ring makes 942007-79-6 a valuable intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the generation of diversified analog libraries, a strategy not possible with de-brominated or de-fluorinated analogs, thereby supporting medicinal chemistry programs requiring rapid SAR exploration.

Quote Request

Request a Quote for 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.